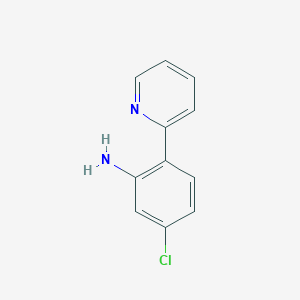

5-Chloro-2-(pyridin-2-yl)aniline

Description

Contextualization within Heterocyclic Chemistry and Anilines

5-Chloro-2-(pyridin-2-yl)aniline belongs to the broad class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. ncert.nic.in Specifically, the presence of the pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a defining characteristic. Pyridine and its derivatives are fundamental components in numerous natural products and pharmacologically active molecules. nih.gov The aniline (B41778) portion of the molecule, a benzene (B151609) ring bearing an amino group, is also a critical pharmacophore and a versatile intermediate in organic synthesis.

The combination of these two key structural motifs, the pyridine ring and the aniline core, results in a molecule with a distinct electronic and steric profile. The nitrogen atom in the pyridine ring and the amino group on the aniline ring can act as hydrogen bond acceptors and donors, respectively, influencing the molecule's intermolecular interactions and its binding properties to biological targets. The chlorine atom further modifies the electronic properties of the aniline ring through its electron-withdrawing inductive effect and can serve as a site for further chemical modification.

Strategic Importance as a Molecular Scaffold and Synthon

In the realm of organic synthesis, this compound serves as a valuable molecular scaffold and synthon. A molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The inherent structure of this compound provides a rigid framework that can be elaborated upon to explore structure-activity relationships in drug discovery and materials science.

As a synthon, it is a building block that can be incorporated into a larger molecule through a series of chemical reactions. For instance, the amino group can be readily acylated, alkylated, or used in coupling reactions to form more complex structures. The pyridine nitrogen can act as a ligand for metal catalysts or be quaternized. The chlorine atom offers a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents. rsc.org This versatility makes this compound a key intermediate in the synthesis of diverse and complex molecular architectures.

Scope of Contemporary Academic Research on this compound and Related Structural Motifs

Contemporary academic research involving this compound and structurally similar compounds is multifaceted. A significant area of investigation is its use as a directing group in C-H bond activation and functionalization reactions. The pyridine nitrogen can coordinate to a metal catalyst, bringing it in close proximity to specific C-H bonds on the aniline ring or other parts of the molecule, enabling their selective transformation. For example, 2-(Pyridin-2-yl)aniline (B1331140) has been successfully employed as a removable directing group to facilitate the amination of C(sp²)–H bonds mediated by cupric acetate (B1210297). rsc.org

Furthermore, derivatives of 2-(pyridin-2-yl)aniline are explored for their potential in medicinal chemistry. The pyrimidine (B1678525) moiety, which can be synthesized from precursors related to this scaffold, is known to exhibit a wide range of biological activities, including anti-fibrotic, antimicrobial, antiviral, and antitumor properties. nih.gov Researchers are actively designing and synthesizing novel derivatives to evaluate their therapeutic potential. nih.gov

In materials science, the chelating ability of the 2-(pyridin-2-yl)aniline framework makes it an attractive ligand for the synthesis of metal complexes. These complexes can exhibit interesting photophysical, electronic, and catalytic properties. For instance, copper complexes with related ligands have been studied for their cytotoxic activity against cancer cell lines. researchgate.net The investigation of such metal complexes for applications in catalysis and as functional materials remains an active field of research. nih.goviucr.org

Below is a table summarizing some key properties and identifiers for this compound and a related compound.

| Property | This compound | 4-Chloro-3-(pyridin-2-yl)aniline |

| CAS Number | 885277-20-3 bldpharm.com | 879088-41-2 bldpharm.com |

| Molecular Formula | C₁₁H₉ClN₂ | C₁₁H₉ClN₂ bldpharm.com |

| Molecular Weight | 204.66 g/mol | 204.66 g/mol bldpharm.com |

| Class | Heterocyclic Building Block bldpharm.combldpharm.com | Heterocyclic Building Block bldpharm.com |

Structure

3D Structure

Properties

CAS No. |

113623-77-1 |

|---|---|

Molecular Formula |

C11H9ClN2 |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

5-chloro-2-pyridin-2-ylaniline |

InChI |

InChI=1S/C11H9ClN2/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H,13H2 |

InChI Key |

SXIVLZSNPQOKIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 5 Chloro 2 Pyridin 2 Yl Aniline and Its Analogues

Classical and Contemporary Synthetic Pathways

The construction of the 5-Chloro-2-(pyridin-2-yl)aniline framework and its analogues relies on several powerful synthetic reactions. Cross-coupling reactions are particularly prominent, offering a versatile and efficient means to forge the necessary biaryl linkage.

Cross-Coupling Strategies (e.g., Negishi, Buchwald-Hartwig)

Negishi Coupling: This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org It is a robust method for forming C-C bonds and has been widely applied in the synthesis of complex molecules, including biaryls. wikipedia.orgorganic-chemistry.org The reaction is valued for its high functional group tolerance and the ability to couple sp2-hybridized carbon atoms, which is essential for constructing the bond between the pyridine (B92270) and aniline (B41778) rings. wikipedia.org The general approach would involve the reaction of a pyridylzinc reagent with a chloroaniline derivative or vice versa, in the presence of a suitable palladium catalyst such as tetrakis(triphenylphosphine)palladium(0). orgsyn.org The choice of starting materials, such as 2-bromopyridine, is common for generating the necessary organozinc species. orgsyn.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds, specifically for synthesizing aryl amines. wikipedia.orgsemanticscholar.org It involves the reaction of an amine with an aryl halide or triflate. wikipedia.org This method has largely superseded harsher traditional methods due to its milder conditions and broader substrate scope. wikipedia.org In the context of synthesizing pyridinylanilines, this could involve coupling a pyridine derivative with an aniline. The reaction mechanism typically proceeds through oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. wikipedia.org The use of bidentate phosphine (B1218219) ligands like BINAP and DPPF has been instrumental in improving the efficiency of these couplings, particularly for primary amines. wikipedia.org

The following table provides a comparative overview of these two key cross-coupling strategies:

| Feature | Negishi Coupling | Buchwald-Hartwig Amination |

| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |

| Key Reactants | Organozinc compound + Organic halide | Amine + Aryl halide/triflate |

| Catalyst | Palladium or Nickel | Palladium |

| Primary Application | Synthesis of biaryls and other C-C linked structures | Synthesis of aryl amines |

| Key Advantage | High functional group tolerance, versatile for sp2-sp2 coupling | Mild reaction conditions, broad amine scope |

Reductive Amination Protocols for Pyridin-2-ylanilines

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary or secondary amine. libretexts.orgorganic-chemistry.org This two-step process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com NaBH3CN is particularly effective as it selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

While not a direct method for coupling the pyridine and aniline rings, reductive amination can be a key step in multi-step syntheses of more complex analogues. For instance, a ketone or aldehyde functionality on either the pyridine or aniline precursor could be used to introduce or modify an amino side chain. The reaction is known for its controlled manner of forming carbon-nitrogen bonds, avoiding the over-alkylation issues sometimes seen with direct alkylation of amines. masterorganicchemistry.com

Direct Arylation Approaches for Pyridine Rings

Direct arylation represents a more atom-economical approach by forming a C-C bond through the activation of a C-H bond, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. nih.gov For the synthesis of pyridinylanilines, this would involve the direct coupling of a pyridine derivative with an aniline derivative.

Rhodium(I) catalysts have been developed for the direct arylation of pyridines and quinolines, providing a rapid route to bis(hetero)aryl compounds from readily available starting materials. nih.gov Another approach involves the direct arylation of pyridine N-oxides, which can occur with high regioselectivity for the 2-position using a palladium catalyst. nih.gov This method uses inexpensive and stable pyridine N-oxides as substitutes for the often problematic 2-metalated pyridines. nih.gov Mechanistic studies suggest that these direct arylations can involve complex catalytic cycles, sometimes with cooperative catalysis between different palladium centers. berkeley.edu There are even methods being developed for the direct arylation of pyridines that proceed without a transition metal catalyst, for instance, using phenylhydrazine (B124118) hydrochloride at room temperature. rsc.org

Reaction Condition Optimization and Green Chemistry Principles

Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and adhering to the principles of green chemistry. This involves careful selection of solvents, catalysts, and ligands.

Solvent Effects and Catalyst Selection in Pyridine-Aniline Coupling

The choice of solvent and catalyst system is paramount in pyridine-aniline coupling reactions. For instance, in Buchwald-Hartwig amination, solvents like toluene (B28343) and t-AmOH are commonly used. acs.orgresearchgate.net The catalyst system often consists of a palladium source, such as Pd(OAc)2 or a well-defined palladium(II) precatalyst, paired with a suitable ligand. acs.orgias.ac.in The use of magnetically recoverable catalysts, such as those based on iron oxides, is gaining traction as a green chemistry approach, facilitating easier catalyst separation and recycling. researchgate.netnih.gov The temperature of the reaction also plays a significant role, with many Buchwald-Hartwig reactions being conducted at elevated temperatures, often around 80-120 °C. acs.orgresearchgate.net

The table below illustrates the impact of different catalysts on a model reaction, highlighting the importance of catalyst selection.

| Catalyst System | Reaction | Key Features |

| Pd/C and triethylsilane in nanomicelles | Reductive amination | Mild conditions, high yields, occurs in water. organic-chemistry.org |

| Rh(I) complex | Direct arylation of pyridines | Rapid, uses inexpensive starting materials. nih.gov |

| Pd(OAc)2/PtBu3 | Direct arylation of pyridine N-oxides | High regioselectivity for the 2-position. nih.govberkeley.edu |

| γ-Fe2O3@MBD/Pd-Co | Buchwald-Hartwig amination | Magnetically recoverable, can be used in water. researchgate.net |

Ligand Design for Enhanced Catalytic Efficiency in C-N and C-C Bond Formation

Ligand design is a critical aspect of developing highly efficient catalysts for cross-coupling reactions. digitellinc.com The steric and electronic properties of the ligand directly influence the reactivity of the metal center. digitellinc.com In the context of Buchwald-Hartwig amination, the development of sterically hindered and electron-rich phosphine ligands has been a major breakthrough, enabling the coupling of a wider range of substrates under milder conditions. wikipedia.org For example, bidentate phosphine ligands like diphenylphosphinobinapthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) have proven effective for the amination of primary amines. wikipedia.org

More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, including the amination of aryl tosylates. acs.org The design of purpose-built ligands can also facilitate novel reactivity, such as C-N bond formation through ligand-induced nucleophilicity at a coordinated ligand. nih.gov The careful tuning of ligand properties is an ongoing area of research aimed at improving catalytic efficiency, expanding substrate scope, and enabling reactions under more environmentally benign conditions. researchgate.net

Scale-Up Considerations and Process Chemistry Development

The successful transition of a synthetic route from laboratory-scale to industrial production requires rigorous process chemistry development. This involves optimizing reaction conditions, minimizing hazardous reagents, ensuring product purity, and developing efficient purification strategies that avoid resource-intensive techniques like chromatography. For this compound and its analogues, scale-up considerations focus on the key transformations, including the synthesis of precursors and the final coupling or amination steps.

Detailed research into the industrial synthesis of related compounds provides a framework for the large-scale production of this compound. A critical precursor is often 5-chloro-2-nitroaniline (B48662). One patented industrial method for its preparation starts from m-dichlorobenzene, which undergoes nitration to produce 2,4-dichloronitrobenzene. This intermediate is then subjected to a high-pressure amination reaction to yield the desired 5-chloro-2-nitroaniline google.com. The process parameters for this amination step are crucial for ensuring high yield and purity on a large scale.

Table 1: Industrial Synthesis Parameters for 5-Chloro-2-nitroaniline via High-Pressure Amination google.com

| Parameter | Value/Condition |

| Starting Material | 2,4-Dichloronitrobenzene |

| Reagent | Ammoniate |

| Solvent | Toluene |

| Reaction Temperature | 90 - 160 °C |

| Reaction Pressure | 1.0 - 10.0 MPa |

| Reaction Time | 2 - 10 hours |

| Purification | Recrystallization from Methanol |

An alternative synthesis for 5-chloro-2-nitroaniline involves a multi-step process starting from 3-chloroaniline. This route includes acylation, followed by nitration and hydrolysis, with specific conditions optimized for each step chemicalbook.com.

The subsequent reduction of the nitro group is a critical step where process control is essential to prevent side reactions, such as dehalogenation. For related halogenated nitroaromatic compounds, a combination of hydrogenation techniques has been proven effective. For instance, the reduction of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene to its corresponding aniline is achieved using catalytic transfer hydrogenation followed by gaseous hydrogenation, a method designed to preserve the chloro-substituents google.com. Similarly, improved reduction of a nitro group in a different heterocyclic system was achieved with high yield using catalytic hydrogenation, which is preferable to methods like iron in ammonium (B1175870) chloride on a large scale nih.gov.

For the construction of the final biaryl structure, palladium-catalyzed cross-coupling reactions are a prominent strategy. The scale-up of a Negishi cross-coupling to produce 2-chloro-5-(pyridin-2-yl)pyrimidine, a structural analogue, demonstrates the industrial viability of this approach. In this process, a 2-pyridylzinc chloride is coupled with an iodinated heterocycle. A key development for kilogram-scale production was the implementation of a convenient purification method that eliminated the need for chromatography acs.org.

Further process development is evident in the synthesis of complex pharmaceutical ingredients that contain the N-(5-chloropyridin-2-yl) moiety. In one such process, a key intermediate is formed under controlled heating in toluene, followed by distillation and purification steps that are amenable to large-scale manufacturing tdcommons.org.

Table 2: Example of Scale-Up Process Conditions for a Complex Analogue tdcommons.org

| Step | Solvent | Temperature | Duration | Purification |

| Intermediate Formation | Toluene | 80-85°C | 3 hours | Distillation, co-distillation with toluene |

| Final Product Isolation | Toluene | 25-30°C | 1 hour | Filtration, wash with ethyl acetate (B1210297) |

These examples highlight a clear focus in process chemistry on developing robust, high-yield, and scalable reactions. The choice of stable catalysts, optimization of temperature and pressure, and the design of non-chromatographic purification methods are paramount for the economic and environmentally sustainable production of this compound and its derivatives.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of C-C and C-N Bond Formation in Anilino-Pyridines

The formation of the anilino-pyridine scaffold, as seen in 5-Chloro-2-(pyridin-2-yl)aniline, primarily involves palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination for the C-N bond and Suzuki-Miyaura coupling for the C-C bond.

The Buchwald-Hartwig amination is a cornerstone for forming the C-N bond between an aryl halide (like 2-chloropyridine) and an amine (like 4-chloroaniline). The generally accepted catalytic cycle involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, a chloropyridine derivative, to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The aniline (B41778) derivative coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming an amido complex.

Reductive Elimination: The C-N bond is formed as the desired anilino-pyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

For the formation of a C-C bond between a pyridine (B92270) and an aniline-related precursor, the Suzuki-Miyaura cross-coupling is a prevalent method. This reaction typically couples an aryl halide with an organoboron compound. For instance, a 2-pyridylboronic acid could be coupled with a chloroaniline derivative. The catalytic cycle for Suzuki coupling also proceeds through oxidative addition, followed by transmetalation (where the organic group from the boron compound is transferred to the palladium center) and subsequent reductive elimination to yield the 2-arylpyridine product. organic-chemistry.org Well-defined [Pd(IPr)(3-CF3-An)Cl2] catalysts have been shown to be effective in Suzuki-Miyaura cross-couplings to furnish biarylpyridines. organic-chemistry.org

Alternative mechanisms have also been explored. One such method is a photoredox-induced Meerwein arylation , which allows for the C-H arylation of pyridines using diazonium salts formed in situ from anilines. acs.org This process is initiated by a photoredox catalyst under blue LED light and is tolerant of a wide array of functional groups. acs.org Furthermore, mechanistic studies on related 2-(pyridin-2-yl)phenol (B1460011) synthesis suggest a pathway involving a Pd(II)/Pd(IV) catalytic cycle, which could also be relevant for the synthesis of anilino-pyridines. researchgate.net

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are crucial for optimizing reaction conditions and understanding the underlying mechanism. For palladium-catalyzed aminations, the nature of the rate-limiting step can vary depending on the specific substrates and ligands used.

In catalytic amination reactions that employ ligands such as BINAP or DPPF, NMR experiments have suggested that oxidative addition is most likely the rate-limiting step. cmu.edu This is consistent with the observation that aryl bromides generally react faster than the analogous aryl chlorides, as the C-Br bond is weaker and more susceptible to cleavage by the palladium catalyst. cmu.edu The reactivity of chloropyridine derivatives is noted to be lower than that of other aryl chlorides, indicating a challenging oxidative addition step. cmu.edu

Kinetic analyses of related nucleophilic substitution reactions for pyridine synthesis have sometimes revealed complex behavior. For example, studies on the reaction of Pd(N,N')Cl2 complexes with α-picolinic acid showed a biphasic reaction proceeding through a nucleophilic association path. researchgate.net The reaction rate in such systems can exhibit a first-order dependence on the concentration of the nucleophile. researchgate.net While not directly studying this compound synthesis, these findings highlight the intricate kinetics that can be involved in modifying pyridine rings.

| Factor | Observation | Implication on Rate |

| Halide Choice | Aryl bromides react faster than aryl chlorides. | Oxidative addition is likely the rate-limiting step. cmu.edu |

| Substrate | Chloropyridine derivatives are less reactive than other aryl chlorides. | The C-Cl bond on the pyridine ring is less susceptible to oxidative addition. cmu.edu |

| Ligand π-acidity | In related systems, increased π-acidity of the ancillary ligand on the palladium center increases the reaction rate. | Ligand electronics significantly influence the catalytic activity. researchgate.net |

Role of Catalysts, Bases, and Additives in Reaction Pathways

The efficiency and outcome of the synthesis of this compound are highly dependent on the specific combination of catalyst, base, and any additives used.

Catalysts: The choice of the palladium source and, more critically, the supporting ligand is paramount.

Palladium Precursors: Common precursors include Palladium(II) acetate (B1210297) (Pd(OAc)2) and Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3). cmu.edu

Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For the amination of chloropyridines, bulky, electron-rich phosphine (B1218219) ligands are often effective. While BINAP is effective for aryl bromides, different ligands may be required for the less reactive aryl chlorides. cmu.edu The use of N-heterocyclic carbene (NHC) ligands has also become prominent in cross-coupling reactions involving pyridyl substrates. organic-chemistry.org The dual role of some carbene precursors as both an organocatalyst and a ligand for a copper catalyst has been noted in related syntheses. nih.gov

Bases: A base is required to facilitate the deprotonation of the amine (in Buchwald-Hartwig amination) or to activate the organoboron species (in Suzuki coupling).

Sodium tert-butoxide (NaOt-Bu): A strong, non-nucleophilic base commonly used in amination reactions. Typically, 1.4 equivalents are used. cmu.edu

Potassium phosphate (B84403) (K3PO4): A milder base that can be effective, particularly with functionalized aryl bromides. cmu.edu Its use can lead to cleaner reactions, although they may proceed more slowly. cmu.edu

Additives and Solvents: The reaction medium and other components can significantly influence the reaction pathway.

Solvents: Toluene (B28343) and 1,4-dioxane (B91453) are common solvents for these types of cross-coupling reactions. cmu.edu

Amine Concentration: In some cases, particularly when using primary amines, an excess of the amine (1.5-3.0 equivalents) may be necessary to minimize the formation of undesired doubly arylated products. cmu.edu

| Component | Type | Example(s) | Role in Reaction |

| Catalyst | Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of active palladium catalyst. cmu.edu |

| Ligand | BINAP, DPPF, NHCs | Stabilizes catalyst, modulates reactivity, influences rate-limiting step. organic-chemistry.orgcmu.edu | |

| Base | Strong Base | Sodium tert-butoxide (NaOt-Bu) | Deprotonation of amine in the catalytic cycle. cmu.edu |

| Mild Base | Potassium phosphate (K3PO4) | Can lead to cleaner reactions, albeit sometimes slower. cmu.edu | |

| Solvent | Aprotic Solvent | Toluene, 1,4-Dioxane | Provides the medium for the reaction to occur. cmu.edu |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) and Multi-Nuclear Correlational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 5-Chloro-2-(pyridin-2-yl)aniline, ¹H and ¹³C NMR spectra provide unambiguous evidence of its constitution by identifying the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the aniline (B41778) and pyridine (B92270) rings. The pyridine ring protons typically appear in the more downfield region (δ 7.0–8.7 ppm) due to the electron-withdrawing nature of the nitrogen atom. The aniline ring protons are expected between δ 6.5–7.5 ppm, with their exact shifts influenced by the electronic effects of the chloro and amino substituents. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the proton data, showing signals for all eleven unique carbon atoms in the molecule. The carbon attached to the pyridine nitrogen (C2' on the pyridine ring) is typically the most deshielded in that ring, while the carbons bearing the amino and chloro groups on the aniline ring will also show characteristic shifts.

While specific experimental data for the title compound is not available in the cited literature, analysis of the closely related compound 2-(4-chlorophenyl)pyridine provides a strong basis for predicting the spectral features rsc.org. By considering the additional effect of an amino group on the substituted phenyl ring, a predicted assignment can be formulated. Multi-nuclear correlational studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning each proton and carbon signal by revealing their connectivity through covalent bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Predictions are based on data for analogous compounds like 2-(4-chlorophenyl)pyridine and known substituent effects.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aniline Ring | ||

| C1 | - | ~145 |

| C2 | - | ~120 |

| C3 | ~7.30 (d) | ~130 |

| C4 | ~6.80 (dd) | ~117 |

| C5 | - | ~125 |

| C6 | ~7.40 (d) | ~118 |

| NH₂ | ~5.0 (br s) | - |

| Pyridine Ring | ||

| C2' | - | ~156 |

| C3' | ~7.80 (d) | ~120 |

| C4' | ~7.75 (td) | ~137 |

| C5' | ~7.25 (ddd) | ~122 |

| C6' | ~8.65 (ddd) | ~149 |

Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 'td' denotes triplet of doublets, 'ddd' denotes doublet of doublet of doublets, 'br s' denotes broad singlet. Coupling constants and exact shifts require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering critical insights into its functional groups, bonding, and conformation. The spectra are dictated by the molecule's symmetry and the nature of its constituent atoms.

For this compound, the key vibrational modes can be predicted by analyzing its distinct structural components: the 5-chloroaniline moiety and the 2-substituted pyridine ring.

N-H Vibrations : The amino group (-NH₂) is expected to exhibit symmetric and asymmetric stretching vibrations in the 3300–3500 cm⁻¹ region. These bands are often sharp in the IR spectrum. The N-H scissoring (bending) mode typically appears around 1600–1650 cm⁻¹.

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on both aromatic rings are anticipated in the 3000–3100 cm⁻¹ region.

Ring Stretching Vibrations : The C=C and C=N stretching vibrations within the pyridine and aniline rings produce a series of characteristic bands between 1400 and 1600 cm⁻¹. These are often strong in both IR and Raman spectra and are sensitive to the substitution pattern.

C-N and C-Cl Vibrations : The stretching vibration of the C-Cl bond is expected to produce a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹. The C-N stretching bands are often coupled with other vibrations and can be found in the 1250–1350 cm⁻¹ range nih.gov.

Detailed analyses of highly similar compounds, such as 5-chloro-ortho-methoxyaniline and 2-amino-5-chloropyridine, provide excellent reference points for these assignments researchgate.netnih.gov.

Table 2: Principal Vibrational Modes and Expected Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| N-H Asymmetric Stretch | 3450 - 3500 | Medium / Weak |

| N-H Symmetric Stretch | 3350 - 3400 | Medium / Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Medium |

| N-H Scissoring | 1600 - 1650 | Strong / Weak |

| Aromatic Ring (C=C/C=N) Stretch | 1400 - 1600 | Strong / Strong |

| C-N Stretch | 1250 - 1350 | Strong / Medium |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong / Weak |

| C-Cl Stretch | 600 - 800 | Strong / Strong |

Single-Crystal X-ray Diffraction and Polymorphism of this compound Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While the crystal structure of this compound itself has not been reported in the searched literature, its structural parameters can be inferred from related compounds and fundamental chemical principles.

A key structural feature would be the dihedral angle between the planes of the aniline and pyridine rings. This angle is determined by a balance between steric hindrance (repulsion between ortho-hydrogens) and the desire for π-system conjugation. It is likely that the molecule is not perfectly planar.

Furthermore, the structure would be influenced by hydrogen bonding. An intramolecular hydrogen bond could potentially form between one of the amine protons and the nitrogen atom of the pyridine ring, creating a stable six-membered ring-like structure. In the crystal lattice, intermolecular hydrogen bonds involving the amino group (as a donor) and the pyridine nitrogen (as an acceptor) of adjacent molecules would likely play a significant role in dictating the crystal packing.

The study of polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure, is crucial in pharmaceuticals and material science. Different polymorphs can have different physical properties, such as solubility and stability. For a molecule like this compound, with its potential for varied hydrogen bonding patterns and rotational flexibility, the existence of polymorphs is highly probable, although it can only be confirmed through extensive experimental crystallization studies.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule and is used to probe its electronic structure. The spectrum of this compound is dominated by the π-electron systems of the two aromatic rings.

The UV-Vis absorption spectrum is expected to show intense bands corresponding to π→π* transitions. Compared to benzene (B151609) or pyridine alone, the extended conjugation between the two rings, facilitated by the C-C single bond, is expected to cause a bathochromic (red) shift in the absorption maxima. The presence of the amino group (-NH₂), a strong electron-donating auxochrome, and the chloro group (-Cl) will further modify the electronic structure and shift the absorption bands. The lone pair of electrons on the amino nitrogen can participate in resonance with the aromatic system, typically leading to a further red shift and an increase in absorption intensity.

Fluorescence, the emission of light from an excited singlet state, is also a potential characteristic of this molecule. Upon excitation at a wavelength corresponding to an absorption band, the molecule may relax by emitting a photon of lower energy (longer wavelength), a phenomenon known as the Stokes shift. The fluorescence quantum yield and lifetime would be sensitive to the molecular conformation and the local environment, including solvent polarity. Solvatochromism, a shift in absorption or emission maxima with changing solvent polarity, is expected for this molecule due to potential changes in the dipole moment between the ground and excited states nih.gov.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of 5-Chloro-2-(pyridin-2-yl)aniline. These methods can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good agreement with experimental data derived from techniques like X-ray crystallography. For instance, DFT calculations can elucidate the planarity of the molecule and the rotational barrier between the aniline (B41778) and pyridine (B92270) rings.

The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), is also a key output of these studies. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap can suggest higher reactivity and potential for charge transfer interactions within the molecule, which may enhance its optical properties. bohrium.com

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules like this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be performed and then compared with experimental data for validation.

DFT methods, often in conjunction with specific basis sets, have been shown to provide good simulations of vibrational spectra for aromatic compounds. researchgate.net For IR and Raman spectra, calculated frequencies are often scaled to achieve better coherence with observed frequencies. core.ac.uk The agreement between theoretical and experimental spectra aids in the definitive assignment of vibrational modes. researchgate.netnih.gov Similarly, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which can then be compared to experimental spectra. core.ac.uk UV-Vis absorption spectra can also be predicted, with the maximum absorption wavelength often corresponding to the electronic transition from the HOMO to the LUMO. core.ac.uk

Analysis of Conformational Landscape and Tautomeric Equilibria

The conformational landscape of this compound, which describes the different spatial arrangements of its atoms, can be explored through computational analysis. This involves identifying stable conformers and the energy barriers for rotation around single bonds, such as the bond connecting the aniline and pyridine rings.

Furthermore, this molecule has the potential for tautomerism. Tautomers are isomers that readily interconvert, often through the migration of a proton. For a related system, 2-hydroxypyridine, it has been shown that chlorination can significantly affect the tautomeric equilibrium between the lactim and lactam forms. nih.gov Computational studies can predict the relative stabilities of different tautomers of this compound in both the gas phase and in solution, providing insights into which form is likely to predominate under different conditions. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model the reaction pathways of synthetic processes involving this compound. This includes identifying intermediates and, crucially, the transition states that connect them. By calculating the activation energies associated with these transition states, the feasibility and kinetics of a proposed reaction mechanism can be evaluated.

For example, in studies of similar but distinct reactions like the Bamberger rearrangement, DFT calculations have been used to trace the reaction of both monoprotonated and diprotonated systems to determine the most likely reaction pathway and to calculate activation energies that can be compared with experimental values. nih.govresearchgate.net This type of analysis provides a molecular-level understanding of the reaction mechanism.

Molecular Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a valuable tool for understanding the chemical behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). researchgate.netrsc.org For aniline and its derivatives, the MEP can highlight the reactive sites on the molecule. researchgate.netresearchgate.netthaiscience.info

In addition to MEP, various reactivity descriptors can be calculated from the electronic structure. These include quantities like electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity and can help in predicting how it will interact with other chemical species. thaiscience.infophyschemres.org

Derivatization and Functionalization Strategies for 5 Chloro 2 Pyridin 2 Yl Aniline

Introduction of Novel Functional Groups for Subsequent Chemical Transformations

The introduction of new functional groups onto the 5-Chloro-2-(pyridin-2-yl)aniline backbone is a primary strategy to enable a wider range of chemical transformations. These modifications can be targeted at the aniline (B41778) nitrogen, the pyridine (B92270) ring, or the chloro-substituted phenyl ring, each offering unique opportunities for derivatization.

One common approach involves the N-functionalization of the aniline group. Acylation reactions, for instance, can be employed to introduce amide functionalities. The reaction of this compound with various acyl chlorides or anhydrides under basic conditions can yield a library of N-acylated derivatives. Similarly, N-alkylation can introduce diverse alkyl or arylalkyl substituents, further modifying the steric and electronic properties of the molecule.

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Another pivotal method is the Buchwald-Hartwig amination , which allows for the formation of new C-N bonds. This reaction can be used to introduce a wide range of primary and secondary amines at the position of the chloro substituent, leading to compounds with altered solubility and hydrogen-bonding capabilities. organic-chemistry.orgnih.govchim.it The general catalytic cycle for the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination. chim.it

The pyridine nitrogen atom can also be a site for functionalization. For instance, oxidation to the corresponding N-oxide can activate the pyridine ring for subsequent nucleophilic substitution reactions.

Scaffold Diversification through Post-Synthetic Modification Approaches

Post-synthetic modification of the this compound scaffold allows for the creation of more complex and diverse chemical structures. This can involve the construction of new heterocyclic rings fused to the existing framework.

One notable example is the synthesis of carbazole (B46965) derivatives . Intramolecular C-H amination or palladium-catalyzed cyclization of appropriately derivatized this compound precursors can lead to the formation of a five-membered ring, resulting in a carbazole core. organic-chemistry.orgnih.gov The synthesis of carbazoles from biaryl azides or through palladium-catalyzed reactions of o-iodoanilines with silylaryl triflates are established methods that could be adapted. organic-chemistry.org More recent methods involve visible light-induced intramolecular C-H amination of aryl sulfilimines, offering a milder alternative to traditional approaches. nih.gov

Furthermore, the aniline and pyridine rings can participate in cyclization reactions to form new fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of phenazine-like structures. A patent describes a process for producing new phenazines by heating 2-anilino-3-imino-5-phenyl-3,5-dihydrophenazine hydrochloride with p-chloroaniline. google.com This suggests the potential for intramolecular cyclization of this compound derivatives to form novel polycyclic aromatic systems. A rhodium-catalyzed cyclization of 2-(pyridin-2-yl)aniline (B1331140) with alkynes has also been reported to yield aza nih.govhelicenes. researchgate.net

The following table summarizes some potential post-synthetic modifications:

| Modification Strategy | Target Ring System | Potential Reagents/Conditions |

| Intramolecular C-H Amination | Carbazole | Palladium or Rhodium catalysts, light induction |

| Cyclization with Alkynes | Aza nih.govhelicenes | Rhodium catalysts |

| Condensation/Cyclization | Phenazines | Heating with substituted anilines |

Strategies for Enhancing Molecular Complexity and Synthetic Accessibility of Derivatives

Increasing the molecular complexity of derivatives of this compound is crucial for exploring a wider chemical space and for the development of molecules with specific functions. This can be achieved through multi-component reactions, domino reactions, or by leveraging the directing group ability of the pyridinyl-aniline moiety.

The 2-(pyridin-2-yl)aniline fragment has been successfully employed as a directing group for C-H activation and functionalization. rsc.org This strategy allows for the selective introduction of functional groups at positions that would otherwise be difficult to access. For instance, the pyridine nitrogen can coordinate to a metal catalyst, directing the functionalization to a specific C-H bond on the aniline ring. This approach has been used for C-H amination mediated by cupric acetate (B1210297). rsc.org

Domino reactions , where multiple bond-forming events occur in a single synthetic operation, offer an efficient way to build molecular complexity. For example, a palladium-catalyzed condensation of a 2-bromostyrene (B128962) derivative with a 2-chloroaniline (B154045) derivative can be followed by a ligand-controlled intramolecular cyclization to selectively form indoles, carbazoles, or other heterocyclic systems. researchgate.net

The development of one-pot synthetic procedures can significantly improve the accessibility of complex derivatives. For instance, a one-pot Suzuki cross-coupling reaction has been used to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. organic-chemistry.org A similar strategy could be applied to this compound to generate a library of derivatives in a time- and resource-efficient manner.

The table below outlines some strategies to enhance molecular complexity:

| Strategy | Description | Potential Outcome |

| Directing Group Chemistry | Utilization of the pyridinyl-aniline moiety to direct C-H activation. | Site-selective functionalization of the aniline ring. |

| Domino Reactions | Multi-step transformations in a single pot. | Rapid construction of complex heterocyclic systems. |

| Multi-Component Reactions | Combining three or more reactants in a single reaction. | Efficient generation of diverse and complex molecules. |

By employing these derivatization and functionalization strategies, a vast chemical space around the this compound core can be explored, paving the way for the discovery of novel compounds with unique properties and applications.

Applications in Advanced Chemical Transformations

Utilization as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms of the pyridine (B92270) ring and the amino group in 5-Chloro-2-(pyridin-2-yl)aniline can act as a bidentate chelating ligand, forming stable complexes with a range of transition metals. This coordination ability is central to its application in catalysis.

The synthesis of transition metal complexes involving this compound as a ligand is a crucial first step in exploring their catalytic potential. While specific studies detailing the synthesis and full characterization of transition metal complexes with this compound are not extensively documented in publicly available literature, the general principles can be inferred from related pyridine-aniline systems.

Typically, the synthesis involves the reaction of a salt of the desired transition metal, such as palladium(II) or rhodium(I), with the this compound ligand in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Common Characterization Techniques for Transition Metal Complexes

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of the ligand's protons and carbon atoms upon coordination to the metal center. |

| Infrared (IR) Spectroscopy | Reveals changes in the vibrational frequencies of the N-H and C-N bonds upon complexation, confirming the coordination of the amino and pyridine groups. |

| UV-Visible Spectroscopy | Offers insights into the electronic transitions within the complex, including ligand-to-metal charge transfer bands. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Confirms the elemental composition of the synthesized complex, verifying its stoichiometry. |

The true value of this compound-based ligands lies in the catalytic activity of their metal complexes. The electronic and steric properties of the ligand can be fine-tuned to influence the outcome of various organic transformations.

C-H Activation: The parent compound, 2-(pyridin-2-yl)aniline (B1331140), has been successfully employed as a directing group in copper-mediated C-H amination reactions. researchgate.net This suggests that the pyridinyl nitrogen of this compound can coordinate to a metal center, positioning it to activate a C-H bond on the aniline (B41778) ring for functionalization. Research on rhodium-catalyzed C-H activation has demonstrated the cyclization of 2-(pyridin-2-yl)aniline with alkynes to synthesize aza scispace.comhelicenes, indicating the potential for similar reactivity with the chloro-substituted analogue. researchgate.net The chloro-substituent on the aniline ring may further influence the regioselectivity and efficiency of such C-H activation processes.

Asymmetric Synthesis: While there is no direct literature on the use of chiral derivatives of this compound in asymmetric catalysis, the development of chiral pyridine-based ligands is a highly active area of research. nih.gov The general strategy involves introducing a chiral center into the ligand backbone, which can then induce enantioselectivity in a metal-catalyzed reaction. By analogy with other chiral pyridine-containing ligands, it is conceivable that chiral versions of this compound could be synthesized and utilized in asymmetric transformations such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The design of such ligands often focuses on creating a well-defined chiral pocket around the metal center to control the approach of the substrate. nih.gov

Integration into Supramolecular Architectures and Self-Assembly Systems

The ability of this compound to act as a ligand for metal ions also opens up possibilities for its use in the construction of supramolecular architectures. The formation of discrete, self-assembled structures is driven by the coordination of the ligand to metal centers, leading to the formation of metallacycles and metallacages. nih.gov

While specific examples involving this compound are not reported, the principles of supramolecular self-assembly with similar bidentate pyridine-containing ligands are well-established. The directionality of the coordination bonds and the geometry of the ligand play a crucial role in determining the final structure of the assembly. The presence of the chloro-substituent could potentially influence the packing of these supramolecular structures in the solid state through halogen bonding or other non-covalent interactions.

Role as a Precursor to Advanced Organic Materials

The reactive amino group and the aromatic rings of this compound make it a potential monomer for the synthesis of advanced organic materials, such as conductive polymers. The polymerization of aniline and its derivatives is a well-known method for producing polyanilines, a class of conducting polymers with applications in sensors, electrochromic devices, and corrosion inhibition. rsc.orgnih.gov

The polymerization of this compound could potentially lead to novel polymers with unique electronic and optical properties. The pyridine and chloro substituents would be expected to modify the polymer's solubility, processability, and electronic characteristics compared to unsubstituted polyaniline. For instance, studies on the copolymerization of aniline with m-chloroaniline have shown that the chlorine substituents can influence the structure and conductivity of the resulting material. conicet.gov.ar While the direct polymerization of this compound has not been specifically described, the existing knowledge on aniline polymerization provides a strong foundation for exploring this avenue.

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For 5-Chloro-2-(pyridin-2-yl)aniline, future research will likely focus on moving away from traditional, often inefficient, multi-step syntheses towards more sustainable and atom-economical alternatives.

Potential Research Targets for Sustainable Synthesis:

| Synthetic Strategy | Potential Catalyst System | Anticipated Advantages |

| Direct C-H Arylation | Palladium or Copper-based catalysts | Reduced waste, fewer synthetic steps |

| One-Pot Synthesis | Tandem catalysis | Increased efficiency, reduced purification needs |

| Flow Chemistry | Immobilized catalysts | Enhanced safety, scalability, and control |

Researchers will also likely explore the use of greener solvents, such as water or bio-derived solvents, and energy-efficient reaction conditions, potentially utilizing microwave or photochemical activation. The overarching goal will be to develop synthetic protocols that are not only high-yielding but also environmentally benign and cost-effective.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic and steric properties of this compound, arising from the interplay of the chloro, amino, and pyridinyl substituents, suggest a rich and largely unexplored reactivity landscape. Future research will undoubtedly delve into uncovering novel reactivity patterns and unconventional transformations of this molecule.

The parent compound, 2-(pyridin-2-yl)aniline (B1331140), has been identified as a directing group for C-H bond amination, a testament to the coordinating ability of the pyridinyl nitrogen. It is conceivable that this compound could exhibit similar or enhanced directing group capabilities, potentially enabling regioselective functionalization of otherwise unreactive C-H bonds in other molecules.

Hypothetical Unconventional Transformations:

| Transformation Type | Potential Reagents/Conditions | Expected Outcome |

| Remote C-H Functionalization | Transition metal catalysis | Introduction of new functional groups at a distance |

| Denitrogenative Annulation | Photochemical or thermal activation | Formation of novel heterocyclic scaffolds |

| Ring-Opening/Ring-Closing Metathesis | Ruthenium-based catalysts | Access to complex polycyclic systems |

Furthermore, the presence of the chloro-substituent opens the door to a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups at this position. The exploration of these transformations in a controlled and selective manner will be a key area of future investigation.

Integration with Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The synergy between computational chemistry and synthetic chemistry is poised to revolutionize the way chemical reactions are designed and optimized. For this compound, the integration of machine learning (ML) and artificial intelligence (AI) offers a powerful tool to accelerate the discovery of new synthetic routes and to optimize existing ones.

ML algorithms can be trained on vast datasets of chemical reactions to predict the outcome of a given transformation, identify optimal reaction conditions, and even propose novel synthetic pathways. For the synthesis of this compound and its derivatives, AI could be employed to:

Predict optimal catalysts and reaction conditions for sustainable synthetic methodologies.

Identify novel reactivity patterns by analyzing the electronic structure of the molecule.

Design multi-step synthetic sequences for complex target molecules incorporating the this compound scaffold.

This data-driven approach has the potential to significantly reduce the time and resources required for experimental work, enabling a more rapid advancement in the chemistry of this compound.

Expanding the Scope of Application in Complex Molecular Assembly

The structural motifs present in this compound make it an attractive building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyridinyl and aniline (B41778) moieties are common features in pharmacologically active compounds, and the chloro-substituent provides a handle for further functionalization.

Future research will likely focus on incorporating this scaffold into a variety of molecular architectures to explore their biological activities and material properties.

Potential Applications in Complex Molecular Assembly:

| Target Molecular Class | Desired Properties | Rationale for Using this compound |

| Kinase Inhibitors | High potency and selectivity | The pyridine (B92270) and aniline groups can form key interactions with the kinase active site. |

| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency and stability | The aromatic and heterocyclic nature of the molecule can be tuned for desired photophysical properties. |

| Metal-Organic Frameworks (MOFs) | High porosity and catalytic activity | The pyridinyl nitrogen can act as a ligand for metal coordination. |

The development of efficient and modular synthetic strategies for incorporating this compound into these complex systems will be a key driver of innovation in these fields.

Q & A

Q. How does the pyridin-2-yl group influence the electronic properties of the aniline moiety?

- Methodological Answer : The pyridine ring acts as an electron-withdrawing group via conjugation, reducing the electron density on the aniline nitrogen. This decreases basicity (pKa ≈ 2–3) and alters reactivity in electrophilic substitution or coordination chemistry. UV-Vis studies can quantify this effect by comparing λₘₐ₋ values with unsubstituted aniline derivatives .

Q. What are common synthetic strategies for preparing pyridyl-substituted anilines like this compound?

- Methodological Answer :

- Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling of 2-aminophenylboronic acid with 2-chloropyridine. Optimize ligands (e.g., XPhos) and bases (K₃PO₄) for C–N bond formation .

- Direct Substitution : React 5-chloro-2-nitroaniline with pyridine-2-yl Grignard reagents, followed by nitro reduction (e.g., H₂/Pd-C) .

Advanced Research Questions

Q. How can researchers investigate substitution kinetics in Pd(II) complexes derived from this compound?

- Methodological Answer :

- Stopped-Flow UV-Vis Spectroscopy : Monitor ligand substitution in real-time under pseudo-first-order conditions (e.g., chloride replacement by thiourea nucleophiles) .

- Variable Temperature Studies : Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots to distinguish associative vs. dissociative mechanisms .

- Example Protocol :

| Step | Condition | Observation |

|---|---|---|

| 1 | 0.1 M LiCl, 25°C | Measure k₁ (first Cl⁻ substitution) |

| 2 | 298–318 K | Determine ΔH‡ (≈+50 kJ/mol) and ΔS‡ (≈−120 J/mol·K) |

Q. How do electronic effects of substituents on the phenyl ring impact substitution mechanisms in Pd(II) complexes?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., –Cl) : Accelerate substitution rates by polarizing the Pd–Cl bond (e.g., k₂ increases 2-fold for –Cl vs. –H) .

- Electron-Donating Groups (e.g., –OCH₃) : Slow substitution due to reduced electrophilicity at Pd. Use Hammett plots (σ⁺ values) to correlate substituent effects with rate constants .

Q. What challenges arise when interpreting contradictory thermodynamic data (ΔH‡, ΔS‡) in substitution reactions?

- Methodological Answer :

- Data Contradictions : Negative ΔS‡ and positive ΔH‡ may suggest associative mechanisms but can conflict with steric effects. For example, bulky thiourea nucleophiles (e.g., TMTU) reduce rates despite favorable ΔH‡ .

- Resolution Strategies :

- Compare multiple nucleophiles (TU, DMTU, TMTU) to isolate steric vs. electronic contributions.

- Validate with computational modeling (DFT) to map transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.